molecular formula C13H9ClF2S B7997662 1,3-Difluoro-5-[(3-chlorophenyl)sulfanylmethyl]benzene CAS No. 1443303-37-4

1,3-Difluoro-5-[(3-chlorophenyl)sulfanylmethyl]benzene

Cat. No.: B7997662
CAS No.: 1443303-37-4
M. Wt: 270.73 g/mol
InChI Key: ZYFYNNHOJSOBEN-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-[(3-chlorophenyl)sulfanylmethyl]benzene is a fluorinated aromatic compound featuring a central benzene ring substituted with fluorine atoms at positions 1 and 2. At position 5, a sulfanylmethyl (–SCH2–) linker connects the benzene core to a 3-chlorophenyl group. This structure combines halogenated (F, Cl) and sulfur-containing functional groups, which are known to influence physicochemical properties such as electronegativity, lipophilicity, and metabolic stability. While direct synthesis data for this compound is unavailable in the provided evidence, analogs like 1,3-Difluoro-5-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene (CAS: 1443341-17-0) suggest synthetic routes involving nucleophilic aromatic substitution or coupling reactions to introduce the sulfanylmethyl-chlorophenyl moiety .

Properties

IUPAC Name

1-[(3-chlorophenyl)sulfanylmethyl]-3,5-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2S/c14-10-2-1-3-13(6-10)17-8-9-4-11(15)7-12(16)5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFYNNHOJSOBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)SCC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901203620
Record name Benzene, 1-[[(3-chlorophenyl)thio]methyl]-3,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901203620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443303-37-4
Record name Benzene, 1-[[(3-chlorophenyl)thio]methyl]-3,5-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443303-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-[[(3-chlorophenyl)thio]methyl]-3,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901203620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-5-[(3-chlorophenyl)sulfanylmethyl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-difluorobenzene and 3-chlorobenzyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the sulfanylmethyl group is introduced to the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-5-[(3-chlorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylmethyl group to a thiol or other reduced forms.

    Substitution: The fluorine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzene ring.

Scientific Research Applications

1,3-Difluoro-5-[(3-chlorophenyl)sulfanylmethyl]benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-5-[(3-chlorophenyl)sulfanylmethyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The substituent pattern on the benzene ring and attached phenyl group significantly impacts molecular properties. Below is a comparative analysis of key compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Notable Properties
1,3-Difluoro-5-[(3-chlorophenyl)sulfanylmethyl]benzene (Target) C₁₃H₉ClF₂S ~286.73 (calc.) 1,3-F₂; 5-SCH₂-(3-Cl-C₆H₄) Fluorobenzenes, Thioether High lipophilicity; potential pesticidal/biological activity
1,3-Difluoro-5-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene C₁₃H₈ClF₃S 288.71 1,3-F₂; 5-SCH₂-(4-Cl-3-F-C₆H₃) Fluorobenzenes, Thioether Increased electronegativity (additional F)
1-(3-Chlorophenyl)-1H-tetrazole C₇H₅ClN₄ 180.65 3-Cl-C₆H₄ attached to tetrazole Tetrazole, Chlorobenzene Energetic material (detonation velocity: 4409 m/s)
1,3-Bis-(3-chlorophenyl)imidazolidine C₁₅H₁₂Cl₂N₂ 295.17 Two 3-Cl-C₆H₄ groups on imidazolidine Imidazolidine, Chlorobenzenes Pesticidal use (trichlophenidin)

Key Observations :

  • Halogenation: The target compound’s dual fluorine substituents enhance electronegativity and metabolic stability compared to non-fluorinated analogs.
  • Sulfur vs. Nitrogen : The thioether (–S–) group in the target compound contrasts with the tetrazole ring in or imidazolidine in , leading to differences in applications (e.g., energetic materials vs. pesticides).
  • Chlorophenyl Position : Derivatives with 3-chlorophenyl groups (e.g., ) show consistent bioactivity (anti-inflammatory, pesticidal) or energetic performance, suggesting this substitution position optimizes intermolecular interactions.

Thermal and Kinetic Stability

  • The target compound’s thermal stability can be inferred from analogs. The compound in undergoes exothermic decomposition at high temperatures, releasing chlorophenyl radicals.

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